molecular formula C9H10ClNO3S B1329795 Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- CAS No. 62374-67-8

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-

Cat. No.: B1329795
CAS No.: 62374-67-8
M. Wt: 247.7 g/mol
InChI Key: CQMOYSYLLYARBD-UHFFFAOYSA-N
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Description

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- is an organosulfur compound with the molecular formula C9H10ClNO3S. It is a derivative of benzenesulfonyl chloride, where the benzene ring is substituted with an acetylamino group at the 4-position and a methyl group at the 2-position. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis.

Properties

IUPAC Name

4-acetamido-2-methylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H10ClNO3S/c1-6-5-8(11-7(2)12)3-4-9(6)15(10,13)14/h3-5H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQMOYSYLLYARBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3069564
Record name Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-
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Molecular Weight

247.70 g/mol
Source PubChem
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CAS No.

62374-67-8
Record name 4-(Acetylamino)-2-methylbenzenesulfonyl chloride
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Record name Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-
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Record name Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-
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Record name Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- typically involves the reaction of acetanilide with chlorosulfonic acid. The process can be summarized as follows:

    Acetanilide Introduction: Acetanilide is introduced into a stirred solution of chlorosulfuric acid at a temperature of 20°C.

    Heating: The solution is then heated to 55°C and maintained at this temperature for 1.5 hours.

    Cooling and Precipitation: The solution is cooled to 20°C and introduced as a thin jet into water, which is kept at 0-5°C by external cooling.

Industrial Production Methods

In industrial settings, the production of benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- follows similar steps but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The crude product typically contains about 60% water and is dried to obtain the final product, which melts at 144-147°C .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed from reactions with amines.

    Sulfonate Esters: Formed from reactions with alcohols.

    Benzenesulfonic Acid: Formed from hydrolysis.

Scientific Research Applications

Synthetic Intermediates

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-, serves as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactive sulfonyl chloride group readily engages in nucleophilic substitution reactions, allowing for the introduction of diverse functionalities onto various substrates. This property is particularly useful in creating sulfonamide derivatives and other biologically active compounds.

Reagents in Organic Chemistry

The compound is widely used as a reagent in organic chemistry due to its ability to facilitate the formation of sulfonamides and sulfonic esters. For example, it can react with amines to produce sulfonamide derivatives, which are essential in drug development due to their antibacterial properties. The synthesis of sulfonamides can be achieved efficiently using benzenesulfonyl chloride under mild conditions, often catalyzed by indium metal or other catalysts .

Chemical Modification of Biomolecules

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-, has been explored for the chemical modification of biomolecules, particularly proteins. The sulfonyl chloride group can react with nucleophilic side chains of amino acids (e.g., cysteine and lysine), introducing a bulky and electron-withdrawing group onto the protein. This modification can alter protein function or stability, making it a valuable tool in biochemical research and drug design .

Analytical Applications

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl-, is also utilized in analytical chemistry for the separation and identification of compounds using high-performance liquid chromatography (HPLC). Its application in HPLC methods allows for the efficient isolation of impurities and analysis of pharmacokinetics . The compound's compatibility with mass spectrometry further enhances its utility in analytical applications.

Mechanism of Action

The mechanism of action of benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic and reacts readily with nucleophilic groups such as amines and alcohols. This reactivity is utilized in the formation of sulfonamides and sulfonate esters, which are important in various chemical and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- is unique due to its specific substitutions, which can influence its reactivity and applications. The presence of the acetylamino group can enhance its utility in pharmaceutical synthesis, particularly in the development of sulfa drugs .

Biological Activity

Benzenesulfonyl chloride, 4-(acetylamino)-2-methyl- is a sulfonyl chloride compound characterized by its electrophilic properties, which make it significant in organic synthesis and medicinal chemistry. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H12_{12}ClN1_{1}O2_{2}S
  • Molecular Weight : Approximately 233.72 g/mol
  • Functional Groups : Contains a sulfonyl chloride group, an acetylamino group, and a methyl group.

The presence of the sulfonyl chloride group imparts high electrophilicity, enabling the compound to participate in nucleophilic substitution reactions with various nucleophiles such as amines and thiols. This reactivity is crucial for the synthesis of biologically active derivatives.

Antimicrobial Properties

Research indicates that sulfonamide derivatives, which can be synthesized from benzenesulfonyl chlorides, exhibit significant antibacterial properties. For instance, compounds derived from benzenesulfonyl chloride have been evaluated for their efficacy against various bacterial strains using the Kirby-Bauer disc diffusion method. In vitro studies have shown that these derivatives can inhibit the growth of pathogenic bacteria, suggesting potential applications in treating bacterial infections .

Antitumor Activity

Several studies have reported the cytotoxic effects of sulfonamide derivatives against cancer cell lines. For example, compounds synthesized from benzenesulfonyl chlorides demonstrated antitumor activity against the MCF-7 breast cancer cell line. The most potent derivative from a related study exhibited an IC50_{50} value indicating significant antiproliferative effects .

The biological activity of benzenesulfonyl chloride derivatives can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many sulfonamide compounds act as inhibitors of dihydropteroate synthase, an enzyme critical for bacterial folate synthesis.
  • Cell Cycle Disruption : Some derivatives induce apoptosis in cancer cells by disrupting cell cycle progression and activating intrinsic apoptotic pathways .

Case Studies and Research Findings

  • Antibacterial Study :
    • A series of new aryl sulfonyl derivatives were synthesized using benzenesulfonyl chloride. These compounds were tested against various bacteria, showing promising antibacterial activity with some exhibiting MIC values as low as 6.25 µg/mL against Staphylococcus aureus .
  • Antitumor Activity :
    • In a study evaluating the cytotoxicity of various derivatives on MCF-7 cells, one compound derived from benzenesulfonyl chloride was found to have a notable IC50_{50} value of 15 µM, indicating effective inhibition of cell proliferation .
  • Mechanistic Insights :
    • Research has shown that certain sulfonamide derivatives derived from benzenesulfonyl chloride can selectively target cancer cells while sparing normal cells. This selectivity is attributed to differences in metabolic pathways between cancerous and non-cancerous cells .

Summary Table of Biological Activities

Activity TypeCompound TypeTarget Organism/Cell LineIC50_{50} / MIC Value
AntibacterialAryl Sulfonyl DerivativesStaphylococcus aureus6.25 µg/mL
AntitumorSulfonamide DerivativesMCF-7 Breast Cancer Cells15 µM
Enzyme InhibitionSulfonamide CompoundsDihydropteroate SynthaseNot specified

Q & A

Q. What are the standard synthetic routes for preparing 4-(acetylamino)-2-methylbenzenesulfonyl chloride?

The compound is typically synthesized via chlorosulfonation of a substituted benzene precursor. A common method involves reacting 4-acetylamino-2-methylbenzene with chlorosulfonic acid (ClSO₃H) in a two-step process:

  • Step 1 : Formation of the sulfonic acid intermediate by electrophilic substitution.
  • Step 2 : Conversion to the sulfonyl chloride using excess ClSO₃H or PCl₅. Reaction optimization requires precise temperature control (0–5°C for Step 1, 50–60°C for Step 2) to minimize side reactions like over-sulfonation or decomposition .

Q. How is the purity and structure of this compound validated in synthetic workflows?

  • Purity : Assessed via HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm.
  • Structural Confirmation :
  • FT-IR to identify key functional groups (e.g., S=O stretch at ~1370 cm⁻¹, C-Cl at ~580 cm⁻¹).
  • ¹H/¹³C NMR to resolve aromatic protons (δ 7.2–8.1 ppm) and acetyl methyl groups (δ 2.1–2.3 ppm).
  • X-ray Crystallography for unambiguous confirmation of molecular geometry, as demonstrated in sulfonamide derivative studies .

Q. What safety precautions are critical when handling this compound?

  • Hazards : Skin corrosion (Category 1B), severe eye damage, and hydrogen fluoride release upon hydrolysis .
  • Mitigation :
  • Use fume hoods and PPE (nitrile gloves, goggles, lab coats).
  • Avoid contact with water or glassware (reacts exothermically with moisture) .
  • Emergency protocols: Immediate rinsing with water for skin/eye exposure and medical consultation .

Advanced Research Questions

Q. How can reaction conditions be optimized for regioselective sulfonylation of 4-acetylamino-2-methylbenzene derivatives?

  • Solvent Choice : Dichloromethane (DCM) or chloroform minimizes side reactions due to low polarity .
  • Catalysis : Addition of DMAP (4-dimethylaminopyridine) enhances reaction rates by activating the sulfonyl chloride group.
  • Temperature Gradients : Gradual heating (0°C → RT) improves yield by stabilizing intermediates.
  • Monitoring : Real-time TLC (hexane/EtOAc 7:3) tracks consumption of starting material .

Q. What crystallographic challenges arise in resolving the structure of sulfonamide derivatives of this compound?

  • Hydrogen Bonding : The sulfonyl and acetyl groups form intermolecular H-bonds, complicating unit cell determination.
  • Refinement : Use SHELXL for high-resolution data (R-factor < 0.05). Hydrogen atoms are modeled as riding on parent atoms (C–H: 0.95–0.98 Å) with isotropic displacement parameters .
  • Disorder : Methyl/acetyl groups may exhibit rotational disorder; apply TLS (Translation-Libration-Screw) models for anisotropic refinement .

Q. How does the compound’s stability vary under different storage conditions?

  • Short-Term : Stable at RT in anhydrous, argon-filled containers (<1% decomposition over 30 days).
  • Long-Term : Degrades at >40°C via hydrolysis to sulfonic acid (t₁/₂ = 14 days at 50°C).
  • Light Sensitivity : UV exposure accelerates decomposition; store in amber vials with desiccants .

Q. What computational methods predict reactivity in nucleophilic substitution reactions?

  • DFT Calculations : B3LYP/6-31G(d) level evaluates electrophilicity at the sulfur center (LUMO energy: −1.8 eV).
  • Molecular Dynamics : Simulates solvent effects (e.g., DCM stabilizes transition states better than THF).
  • QSPR Models : Correlate Hammett σ values of substituents with reaction rates (R² = 0.92) .

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